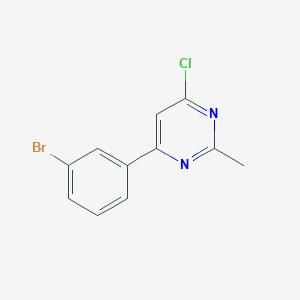

4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWBXHWJJFEKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by its halogenated phenyl and chloro substituents, suggests a diverse range of interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and cellular receptors. Similar compounds have been shown to modulate key biochemical pathways, influencing cellular processes such as growth, differentiation, and apoptosis.

Target Enzymes and Pathways

- Adenosine Kinase : This compound has been observed to interact with adenosine kinase, affecting the phosphorylation processes crucial for cellular energy metabolism.

- MAPK/ERK Pathway : It modulates signaling pathways involved in cell proliferation and differentiation, indicating potential applications in cancer therapy.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism may involve the disruption of tumor vascularization and induction of apoptosis in cancer cells .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens. Its structural features contribute to its ability to penetrate bacterial membranes effectively .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Bioavailability : The extent to which the compound enters systemic circulation affects its efficacy. Studies suggest that modifications in structure can enhance bioavailability.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may also contribute to its biological effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Anticancer Efficacy :

- In vitro studies on MCF-7 and HCT-116 cells showed a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 values were determined to be in the low micromolar range.

- Antimicrobial Testing :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 4-(3-bromophenyl)-6-chloro-2-methylpyrimidine with analogous compounds, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituent Variations at Position 4

- 4-(3-Nitrophenoxy)-6-(thiophen-2-yl)-2-chloropyrimidine: Replacing the 3-bromophenyl group with a 3-nitrophenoxy group introduces strong electron-withdrawing effects (nitro group) and a thiophene ring at position 6. This compound was synthesized for novel applications, likely leveraging the nitro group’s reactivity in further functionalization .

Halogen and Functional Group Modifications

- 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine: Adding a fluorine atom at position 5 increases electronegativity and metabolic stability.

- 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine : The trifluoromethyl (-CF₃) group at position 4 enhances lipophilicity and resistance to oxidative degradation, making this derivative suitable for applications requiring prolonged environmental stability .

Heterocyclic and Sulfur-Containing Analogues

- 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine : Sulfanyl (-S-) groups and a pyridinyl substituent introduce polarizable sulfur atoms and nitrogen-based hydrogen bonding sites, which could enhance binding to biological targets like enzymes or receptors .

Structural and Property Comparison Table

Key Research Findings

- Electron-Withdrawing Groups: Derivatives with nitro (-NO₂) or trifluoromethyl (-CF₃) groups exhibit enhanced reactivity and stability, respectively, compared to the bromophenyl-methylpyrimidine core .

- Biological Activity : Thiol (-SH) and sulfanyl (-S-) substituents in dihydropyrimidines correlate with antimicrobial and anthelmintic activities, though the target compound’s bioactivity remains unexplored in the provided data .

- Structural Rigidity: Fused heterocycles (e.g., thieno-pyrimidines) improve planar stacking interactions, advantageous in materials science or kinase inhibition .

Preparation Methods

Core Synthetic Strategy

The general synthetic strategy involves:

- Construction of the substituted pyrimidine core,

- Introduction of the 3-bromophenyl substituent at the 4-position,

- Chlorination at the 6-position,

- Methyl substitution at the 2-position.

The synthesis typically starts from readily available precursors such as 3-bromophenylacetic acid or derivatives and 4,6-dichloro-2-methylpyrimidine as key intermediates.

Preparation of 4,6-Dichloro-2-methylpyrimidine Intermediate

A crucial intermediate in the synthesis is 4,6-dichloro-2-methylpyrimidine , which can be prepared via a two-step process:

Step 1: Formation of 4,6-dihydroxy-2-methylpyrimidine

Under ice bath conditions, sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are reacted in methanol. The reaction mixture is warmed to 18–25 °C and stirred for 3–5 hours. After removal of methanol under reduced pressure, water is added, and the pH is adjusted to 1–2. The mixture is stirred at 0 °C for 3–5 hours to crystallize the product, which is then filtered and dried to yield white solid 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine

The dihydroxy compound is refluxed with triphosgene dissolved in dichloroethane in the presence of N,N-diethylaniline. The triphosgene solution is added slowly, and the reaction proceeds under reflux for 6–8 hours. After work-up including washing, drying, filtration, concentration, recrystallization, and decolorization, solid 4,6-dichloro-2-methylpyrimidine is obtained.

This method replaces more toxic reagents like phosphorus oxychloride or phosgene with triphosgene, improving safety and environmental impact, and is suitable for industrial scale production.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions involving 4,6-dichloro-2-methylpyrimidine and 3-bromophenyl derivatives.

A representative method is:

Synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (analogous to 3-bromophenyl derivative)

Starting from p-bromophenylacetic acid, the acid is esterified using methanol and a solid acid catalyst under reflux. The methyl p-bromophenylacetate intermediate is then reacted with sodium methoxide and dimethyl carbonate to form a key intermediate. Subsequent reaction with formamidine hydrochloride at 20–30 °C for 15–17 hours yields an amidine intermediate. Chlorination with phosphorus oxychloride or phosgene derivatives in the presence of N,N-dimethylaminopyridine at elevated temperatures (up to 95–100 °C) affords the dichloropyrimidine product. The crude product is purified by extraction, concentration, and recrystallization to yield the final 5-(4-bromophenyl)-4,6-dichloropyrimidine with yields around 73–85% and purity above 99.9% by HPLC.

This route can be adapted for the 3-bromophenyl analog by using 3-bromophenylacetic acid as the starting acid.

Final Assembly of 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine

The final compound is prepared by selective substitution of the chlorine at the 4-position of 4,6-dichloro-2-methylpyrimidine with the 3-bromophenyl moiety. Typical conditions involve:

- Reaction of 4,6-dichloro-2-methylpyrimidine with 3-bromophenyl nucleophiles or organometallic reagents,

- Use of bases such as sodium hydride or sodium methoxide in anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide,

- Controlled temperature conditions, often starting at 0 °C and allowing to warm to room temperature,

- Reaction times ranging from several hours to overnight.

This substitution is facilitated by the electron-deficient pyrimidine ring and the leaving ability of the chlorine substituent at the 4-position.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in MeOH | 0 °C to 25 °C | 3–5 hours | High (not specified) | Crystallization at 0 °C |

| Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene in dichloroethane, N,N-diethylaniline | Reflux (ca. 80–100 °C) | 6–8 hours | High (industrial scale) | Safer alternative to POCl3/phosgene |

| Esterification of 3-bromophenylacetic acid | Methanol, solid acid catalyst | Reflux | 5.5–6 hours | 94–96 | Solid acid catalyst recyclable |

| Formation of amidine intermediate | Formamidine hydrochloride, stirring | 20–30 °C | 15–17 hours | 92–93 | pH adjustment and filtration step included |

| Chlorination to dichloropyrimidine | Phosphorus oxychloride or phosgene derivatives, N,N-dimethylaminopyridine | 50–100 °C | 3–4 hours | 74–85 | High purity product (>99.9% HPLC) |

| Final substitution with 3-bromophenyl | Sodium hydride or base, anhydrous solvent | 0 °C to room temp | 16 hours | Not specified | Requires inert atmosphere |

Research Findings and Practical Notes

The use of triphosgene as a chlorinating agent in the synthesis of 4,6-dichloro-2-methylpyrimidine is a significant improvement over traditional reagents, offering safer handling and less environmental burden.

The esterification and subsequent amidine formation steps are optimized for high yield and purity, using solid acid catalysts and mild reaction conditions, which are scalable for industrial production.

The substitution reactions on the pyrimidine ring benefit from the electron-deficient nature of the heterocycle, allowing for selective displacement of chlorine atoms by aryl groups under relatively mild conditions.

Purification steps typically involve crystallization, extraction, and chromatographic methods to ensure high purity, which is critical for applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine?

Answer: A common method involves coupling reactions between halogenated aryl precursors and pyrimidine intermediates. For example:

- Suzuki-Miyaura cross-coupling using a bromophenyl boronic acid derivative and a chlorinated pyrimidine scaffold .

- Nucleophilic substitution at the pyrimidine’s 4-position with a bromophenyl group, followed by methylation at the 2-position .

Key Considerations: - Use Pd(PPh₃)₄ or similar catalysts for coupling reactions (yield optimization requires inert atmospheres and anhydrous solvents).

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify via column chromatography .

Q. How is the compound’s structural identity confirmed in academic research?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and crystallographic packing (e.g., C–Br bond length typically ~1.89–1.92 Å) .

- Spectroscopy:

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- The 3-bromophenyl group acts as an electron-withdrawing substituent, directing electrophilic substitution to the para position of the pyrimidine ring.

- Steric hindrance from the 2-methyl group may reduce coupling efficiency; optimize using bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

- Computational studies (DFT): Calculate Fukui indices to predict reactive sites. For example, the C4 position on pyrimidine shows higher electrophilicity (f⁺ ~0.12) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Variable-temperature NMR: Mitigate signal splitting caused by rotational isomerism (e.g., hindered rotation of the bromophenyl group) .

- Comparative crystallography: Cross-validate SC-XRD data with structurally analogous compounds (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine, C–Br bond: 1.90 Å ).

- Dynamic HPLC-MS: Detect trace impurities (e.g., dehalogenated byproducts) using C18 columns (acetonitrile/water gradient) .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

-

Design of Experiments (DoE): Vary temperature, solvent polarity, and catalyst loading. For example:

Factor Range Tested Optimal Condition Temperature 80–120°C 100°C Solvent DMF, THF, Toluene Toluene Catalyst (Pd) 1–5 mol% 3 mol% - In-situ monitoring: Use FTIR to track intermediate formation (e.g., disappearance of C≡N stretch at ~2200 cm⁻¹) .

Safety and Handling

Q. What safety protocols are critical when handling halogenated pyrimidines?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles (H303+H313+H333 hazard codes) .

- Waste disposal: Segregate halogenated waste (e.g., bromine/chlorine-containing byproducts) and treat via neutralization (pH 7) before incineration .

Advanced Analytical Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.